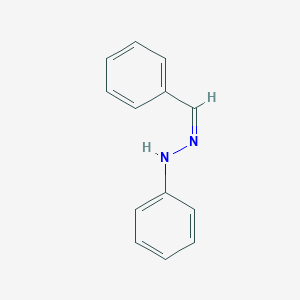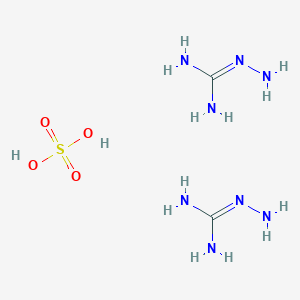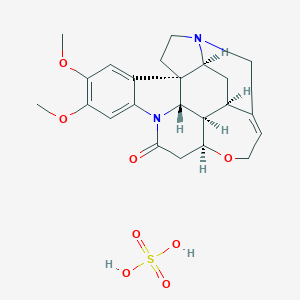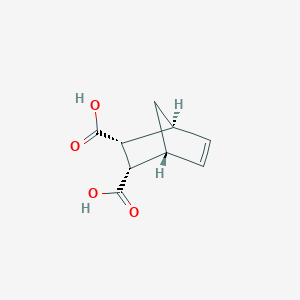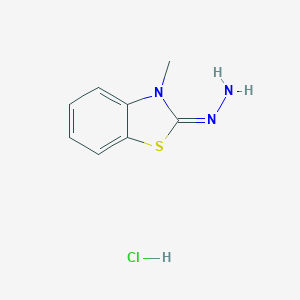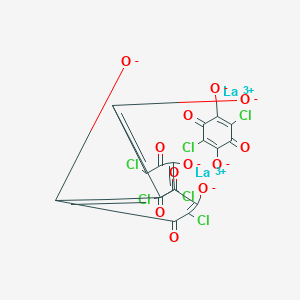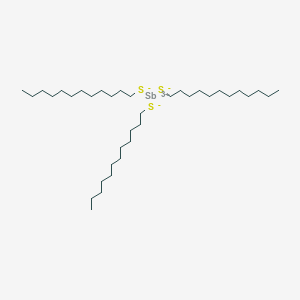
Tris(dodecylthio)antimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dodecylthio)antimony (TDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDTA is a member of the organoantimony family and is widely used in various fields of science, including catalysis, electronics, and material sciences.
Wissenschaftliche Forschungsanwendungen
Tris(dodecylthio)antimony has been extensively used in scientific research due to its unique properties. Tris(dodecylthio)antimony is a versatile catalyst that can catalyze various chemical reactions, including polymerization, oxidation, and reduction reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, where it can improve the conductivity and stability of organic semiconductors.
Wirkmechanismus
The mechanism of action of Tris(dodecylthio)antimony is not fully understood, but it is believed to involve the transfer of electrons between Tris(dodecylthio)antimony and the reactants. Tris(dodecylthio)antimony can act as a Lewis acid, accepting electron pairs from the reactants, or as a Lewis base, donating electron pairs to the reactants. The unique electronic properties of Tris(dodecylthio)antimony make it an effective catalyst for various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Tris(dodecylthio)antimony. However, studies have shown that Tris(dodecylthio)antimony can induce oxidative stress in cells, leading to cell death. Additionally, Tris(dodecylthio)antimony can interact with proteins and enzymes, affecting their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(dodecylthio)antimony has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, Tris(dodecylthio)antimony is a relatively inexpensive catalyst compared to other organometallic compounds. However, Tris(dodecylthio)antimony has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Tris(dodecylthio)antimony.
Zukünftige Richtungen
There are several future directions for Tris(dodecylthio)antimony research. One potential area of research is the development of new Tris(dodecylthio)antimony-based catalysts for various chemical reactions. Additionally, Tris(dodecylthio)antimony can be used as a dopant in organic electronics, and further research can be done to improve its electronic properties. Furthermore, studies can be conducted to investigate the biochemical and physiological effects of Tris(dodecylthio)antimony in more detail.
Conclusion:
In conclusion, Tris(dodecylthio)antimony is a versatile organometallic compound that has gained significant attention in scientific research. Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol, and it has been extensively used as a catalyst in various chemical reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, and studies have shown that it can induce oxidative stress in cells. Tris(dodecylthio)antimony has several advantages for lab experiments, but it also has limitations due to its toxicity. Future research can be done to develop new Tris(dodecylthio)antimony-based catalysts and investigate its biochemical and physiological effects in more detail.
Synthesemethoden
Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol in the presence of a base. The reaction proceeds through a substitution reaction, where the chlorine atoms in antimony trichloride are replaced by dodecylthio groups, resulting in the formation of Tris(dodecylthio)antimony. The purity of the synthesized Tris(dodecylthio)antimony can be improved by using a purification method such as column chromatography.
Eigenschaften
CAS-Nummer |
6939-83-9 |
|---|---|
Produktname |
Tris(dodecylthio)antimony |
Molekularformel |
C36H75S3S |
Molekulargewicht |
725.9 g/mol |
IUPAC-Name |
antimony(3+);dodecane-1-thiolate |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
Kanonische SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




